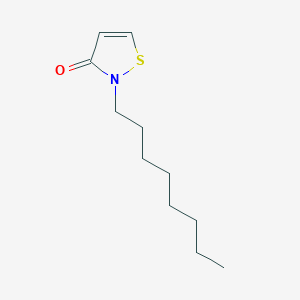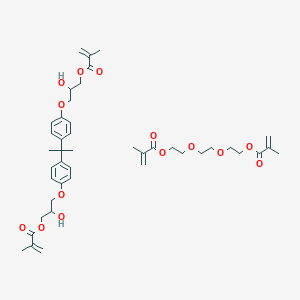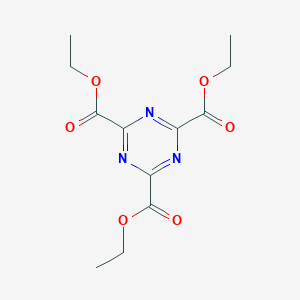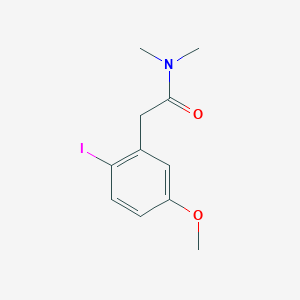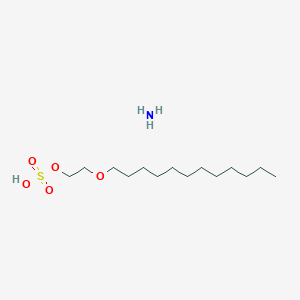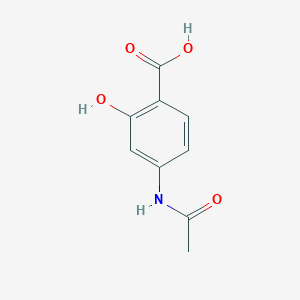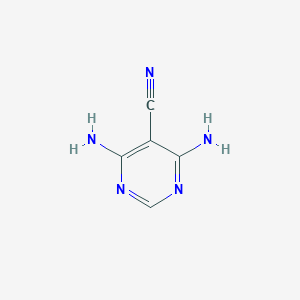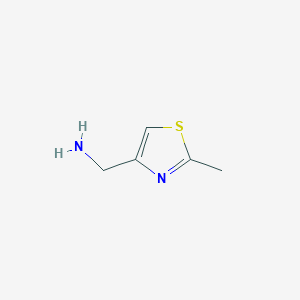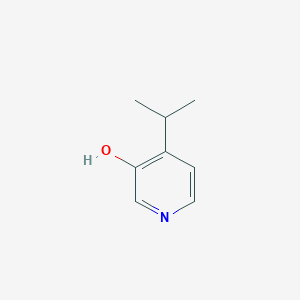
4-Isopropylpyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylpyridin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPOL and has been used in several studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-Isopropylpyridin-3-OL is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its analgesic and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Isopropylpyridin-3-OL can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in rats. Additionally, IPOL has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Isopropylpyridin-3-OL in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, the exact dosage required to achieve desired effects is not well-established, which can make it challenging to design experiments.
Orientations Futures
There are several potential future directions for research on 4-Isopropylpyridin-3-OL. One area of interest is its potential use in treating neurodegenerative diseases, as preliminary studies have shown promising results. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine the optimal dosage for various applications. Further studies may also investigate the potential use of IPOL in treating other conditions such as chronic pain and inflammation.
Méthodes De Synthèse
The synthesis of 4-Isopropylpyridin-3-OL involves the reaction of 3-hydroxypyridine with isopropyl iodide and a base such as potassium carbonate. This process yields the desired compound, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
4-Isopropylpyridin-3-OL has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, IPOL has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
101925-24-0 |
|---|---|
Nom du produit |
4-Isopropylpyridin-3-OL |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4-propan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-9-5-8(7)10/h3-6,10H,1-2H3 |
Clé InChI |
RHZFCLBCFSZTKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NC=C1)O |
SMILES canonique |
CC(C)C1=C(C=NC=C1)O |
Synonymes |
3-Pyridinol,4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



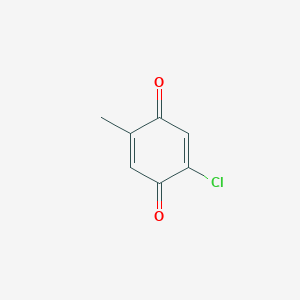
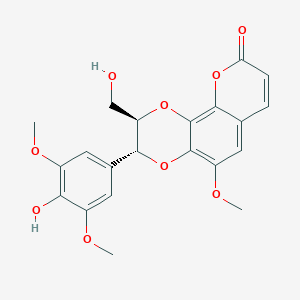
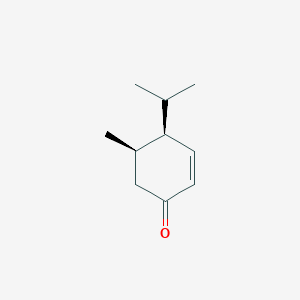
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
